molecular formula C9H10ClN B13205801 3-(Chloromethyl)-5-cyclopropylpyridine

3-(Chloromethyl)-5-cyclopropylpyridine

Cat. No.: B13205801
M. Wt: 167.63 g/mol
InChI Key: VJASKKDCPKZZRJ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-cyclopropylpyridine is an organic compound that features a pyridine ring substituted with a chloromethyl group at the 3-position and a cyclopropyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-cyclopropylpyridine typically involves the chloromethylation of 5-cyclopropylpyridine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-cyclopropylpyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is 3-methyl-5-cyclopropylpyridine.

Scientific Research Applications

3-(Chloromethyl)-5-cyclopropylpyridine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-cyclopropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropyl group may enhance binding affinity and specificity by fitting into hydrophobic pockets of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)pyridine: Lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in biological interactions.

    5-Cyclopropylpyridine: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.

    3-(Bromomethyl)-5-cyclopropylpyridine: Similar structure but with a bromomethyl group, which may exhibit different reactivity and biological activity due to the larger size and different electronegativity of bromine compared to chlorine.

Uniqueness

3-(Chloromethyl)-5-cyclopropylpyridine is unique due to the combination of the reactive chloromethyl group and the sterically demanding cyclopropyl group. This combination allows for selective interactions with biological targets and diverse chemical reactivity, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-(chloromethyl)-5-cyclopropylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-4-7-3-9(6-11-5-7)8-1-2-8/h3,5-6,8H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJASKKDCPKZZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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